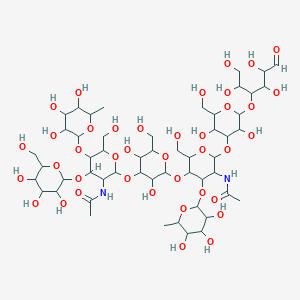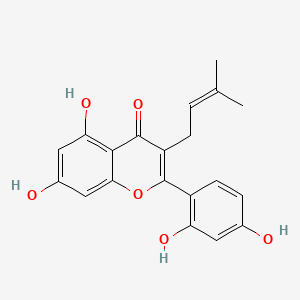
Sodium 1-butanethiolate
Overview
Description
Sodium 1-butanethiolate, also known as 1-butanethiol sodium salt, is an organosulfur compound with the molecular formula CH₃CH₂CH₂CH₂SNa. It is a white to off-white powder that is highly soluble in water. This compound is commonly used in organic synthesis as a nucleophile and reducing agent .
Mechanism of Action
Target of Action
Sodium 1-butanethiolate, also known as 1-Butanethiol sodium salt , is primarily used as a reagent in chemical reactions . Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions .
Mode of Action
This compound acts as a strong nucleophile . In a nucleophilic substitution reaction, the butanethiolate ion (CH3CH2CH2CH2S-) acts as a nucleophile, donating an electron pair to an electrophilic carbon on another molecule . This results in the formation of a new bond and the expulsion of a leaving group from the target molecule .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecule. It’s commonly used for the synthesis of various thiol esters and thioethers . It’s also efficient for S N 2 type dealkylations of hindered esters and lactones , and for the cleavage of aryl methyl ethers .
Result of Action
The result of this compound’s action is the formation of new organic compounds. By acting as a nucleophile, it enables the synthesis of a wide range of thiol esters, thioethers, and other sulfur-containing compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can depend on factors like temperature, solvent, and the presence of other reagents. It’s worth noting that this compound is a solid and is easier to handle compared to gaseous or liquid thiols .
Biochemical Analysis
Biochemical Properties
Sodium 1-butanethiolate is a strong nucleophile, making it an efficient reagent for SN2 type dealkylations of hindered esters and lactones . It also plays a role in the cleavage of aryl methyl ethers
Molecular Mechanism
The molecular mechanism of this compound involves its strong nucleophilic properties. It can participate in SN2 type reactions, leading to dealkylations of hindered esters and lactones, and cleavage of aryl methyl ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 1-butanethiolate can be synthesized through the reaction of 1-butanethiol with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature:
CH3CH2CH2CH2SH+NaOH→CH3CH2CH2CH2SNa+H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting 1-butanethiol with sodium metal or sodium hydride in an inert atmosphere. This method ensures a high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-butanethiolate undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: It acts as a strong nucleophile in S_N2 reactions, particularly with alkyl halides and esters.
Oxidation Reactions: It can be oxidized to form disulfides or sulfonates under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides (e.g., methyl iodide) and esters. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Major Products
From Nucleophilic Substitution: The major products are thioethers (e.g., butyl methyl sulfide).
From Oxidation: The major products include disulfides (e.g., dibutyl disulfide) and sulfonates.
Scientific Research Applications
Sodium 1-butanethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a nucleophile in organic synthesis to form carbon-sulfur bonds.
Biology: It is employed in the modification of proteins and peptides through thiol-ene reactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium methanethiolate (CH₃SNa)
- Sodium ethanethiolate (CH₃CH₂SNa)
- Sodium 2-propanethiolate (CH₃CH₂CH₂SNa)
- Sodium thiophenolate (C₆H₅SNa)
Uniqueness
Compared to its analogs, sodium 1-butanethiolate has a longer alkyl chain, which can influence its reactivity and solubility. This makes it particularly useful in reactions where a longer carbon chain is desired .
Properties
IUPAC Name |
sodium;butane-1-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLWRSNWWLIJTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-79-5 (Parent) | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197274 | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-86-6 | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium butane-1-thiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)



![(E)-N,N-bis[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide](/img/structure/B1598874.png)
